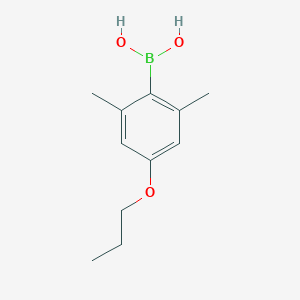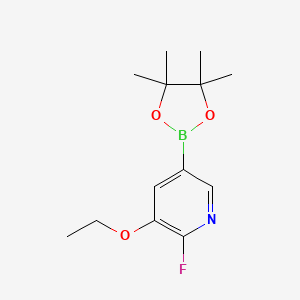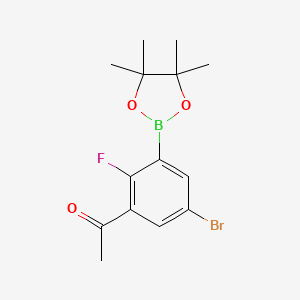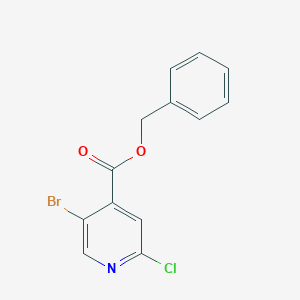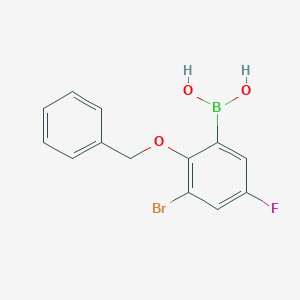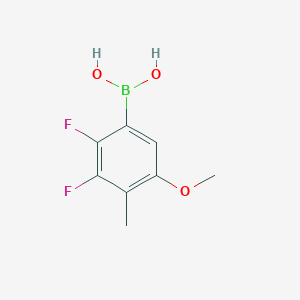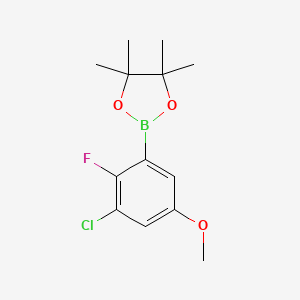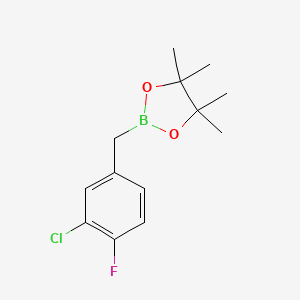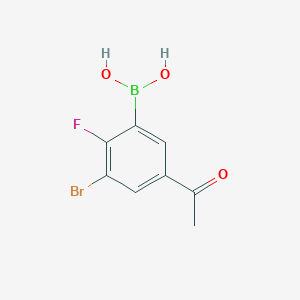
5-Acetyl-3-bromo-2-fluorophenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Acetyl-3-bromo-2-fluorophenylboronic acid is an organoboron compound characterized by the presence of acetyl, bromo, and fluoro substituents on a phenyl ring, along with a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-acetyl-3-bromo-2-fluorophenylboronic acid typically involves the following steps:
Bromination: The starting material, 2-fluoroacetophenone, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromo substituent at the 3-position.
Borylation: The brominated intermediate is then subjected to a borylation reaction using a boron reagent like bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. This step introduces the boronic acid group at the 5-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: The bromo and fluoro substituents can participate in nucleophilic substitution reactions, allowing for further functionalization of the phenyl ring.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(0) or palladium(II) complexes are commonly used in Suzuki-Miyaura coupling reactions.
Bases: Bases such as potassium carbonate, sodium hydroxide, or cesium carbonate are used to facilitate the coupling reactions.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.
Major Products: The major products of these reactions are typically biaryl compounds or substituted phenyl derivatives, depending on the specific reactants used in the coupling reactions.
科学的研究の応用
Chemistry: 5-Acetyl-3-bromo-2-fluorophenylboronic acid is extensively used in organic synthesis for the construction of complex molecular architectures. It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates. Its ability to form stable carbon-carbon bonds makes it valuable in the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of polymers, electronic materials, and specialty chemicals. Its role in the synthesis of advanced materials contributes to innovations in electronics and materials science.
作用機序
The mechanism of action of 5-acetyl-3-bromo-2-fluorophenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved in this process are primarily related to the catalytic cycle of the palladium catalyst.
類似化合物との比較
Phenylboronic Acid: Lacks the acetyl, bromo, and fluoro substituents, making it less versatile for specific synthetic applications.
4-Acetylphenylboronic Acid: Similar in structure but lacks the bromo and fluoro substituents, affecting its reactivity and applications.
3-Bromo-2-fluorophenylboronic Acid: Lacks the acetyl group, which can influence its chemical properties and reactivity.
Uniqueness: 5-Acetyl-3-bromo-2-fluorophenylboronic acid is unique due to the combination of acetyl, bromo, and fluoro substituents, which enhance its reactivity and versatility in organic synthesis. This combination allows for selective functionalization and the formation of complex molecular structures, making it a valuable tool in various fields of research and industry.
特性
IUPAC Name |
(5-acetyl-3-bromo-2-fluorophenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BBrFO3/c1-4(12)5-2-6(9(13)14)8(11)7(10)3-5/h2-3,13-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNLLFHOCHZLIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)Br)C(=O)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BBrFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.85 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
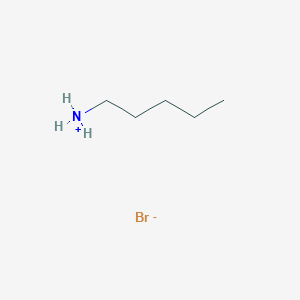
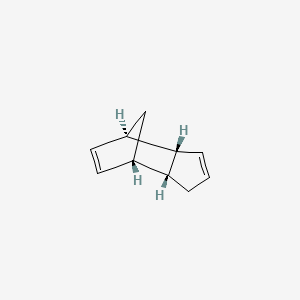
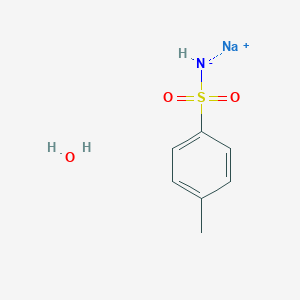
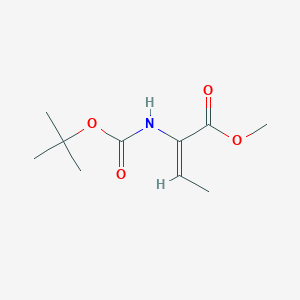
![(3Z)-3-[(hydroxyamino)methylidene]quinolin-2-one](/img/structure/B8208839.png)
